molecular formula C18H28N2O4 B3111130 Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate CAS No. 1820579-55-2

Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate

Cat. No.: B3111130
CAS No.: 1820579-55-2
M. Wt: 336.4 g/mol
InChI Key: YOGUHLDCOBIDKV-HOCLYGCPSA-N
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Description

Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate is a complex organic compound with a unique structure that includes a benzyl group, a methoxypropyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methoxypropyl Group: The methoxypropyl group can be added via a nucleophilic substitution reaction, where 3-methoxypropylamine reacts with an appropriate electrophile.

    Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of an isocyanate with an alcohol or amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (1S,2S)-1-[[(3-hydroxypropyl)amino]carbonyl]-2-methylbutylcarbamate
  • Benzyl (1S,2S)-1-[[(3-ethoxypropyl)amino]carbonyl]-2-methylbutylcarbamate
  • Benzyl (1S,2S)-1-[[(3-propyl)amino]carbonyl]-2-methylbutylcarbamate

Uniqueness

Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

IUPAC Name

benzyl N-[(2S,3S)-1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-4-14(2)16(17(21)19-11-8-12-23-3)20-18(22)24-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,4,8,11-13H2,1-3H3,(H,19,21)(H,20,22)/t14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGUHLDCOBIDKV-HOCLYGCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501111243
Record name Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423037-42-6
Record name Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate
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Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate
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Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate
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